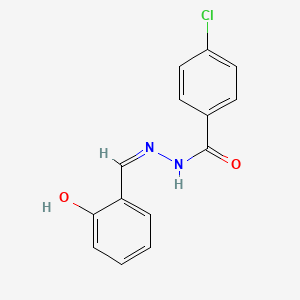
4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide is a chemical compound with the molecular formula C14H11ClN2O2 and a molecular weight of 274.709 g/mol This compound is known for its unique structure, which includes a chlorobenzoic acid moiety linked to a hydroxybenzylidene hydrazide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide typically involves the condensation reaction between 4-chlorobenzoic acid hydrazide and 2-hydroxybenzaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorine atom in the chlorobenzoic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound.
科学研究应用
4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of 4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects.
相似化合物的比较
4-Chlorobenzoic (2-hydroxybenzylidene)hydrazide can be compared with other similar compounds, such as:
4-Hydroxybenzoic (2-hydroxybenzylidene)hydrazide: This compound has a similar structure but with a hydroxy group instead of a chlorine atom, which may result in different chemical and biological properties.
4-Chlorobenzhydrazide: This compound lacks the benzylidene group, making it less complex and potentially less bioactive.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
CAS 编号 |
100622-79-5 |
|---|---|
分子式 |
C14H11ClN2O2 |
分子量 |
274.70 g/mol |
IUPAC 名称 |
4-chloro-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-12-7-5-10(6-8-12)14(19)17-16-9-11-3-1-2-4-13(11)18/h1-9,18H,(H,17,19)/b16-9- |
InChI 键 |
OPSHLMMLTBIYMH-SXGWCWSVSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)


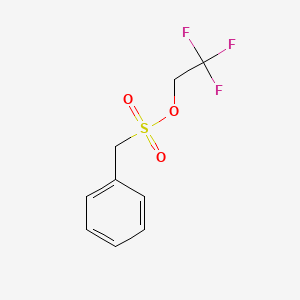


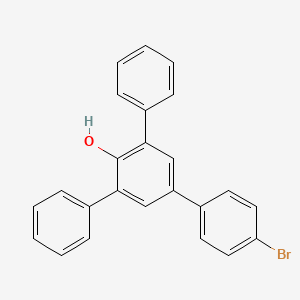
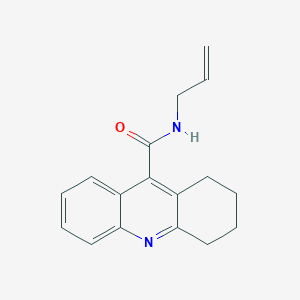

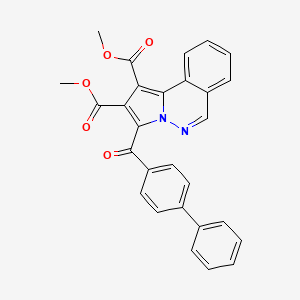
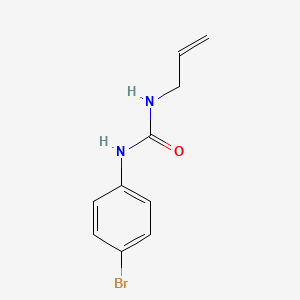
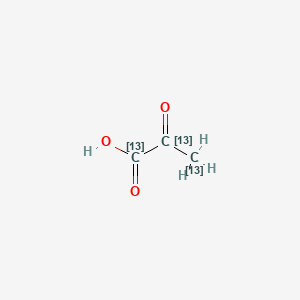
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
